Radical Addition Rate Enhancement: Over 100,000-Fold Increase Compared to Uncomplexed Benzene
Intermolecular radical addition competition experiments demonstrate that ketyl radical addition to (benzene)tricarbonylchromium is significantly faster than addition to uncomplexed benzene [1]. This establishes (benzene)tricarbonylchromium as a uniquely reactive platform for radical-based arene functionalization compared to the free arene.
| Evidence Dimension | Relative rate of intermolecular ketyl radical addition |
|---|---|
| Target Compound Data | Rate constant (k_complex) |
| Comparator Or Baseline | Uncomplexed benzene: rate constant (k_benzene) |
| Quantified Difference | k_complex / k_benzene ≥ 100,000 |
| Conditions | Intermolecular radical addition competition experiments; ketyl radical generated from SmI2; Density functional theory calculations at the B3LYP/LANL2DZ/DZVP2+ level [1] |
Why This Matters
This dramatic rate enhancement confirms the Cr(CO)₃ unit's powerful activating effect, enabling radical reactions on an otherwise inert arene and justifying the use of this complex for specific synthetic transformations.
- [1] Merlic, C. A.; Hietbrink, B. N.; Houk, K. N. J. Am. Chem. Soc. 2001, 123, 4904-4918. Reactivity of (η6-Arene)tricarbonylchromium Complexes toward Additions of Anions, Cations, and Radicals. View Source
